molecular formula C19H23N5O5S B2515534 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1170793-12-0

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2515534
CAS No.: 1170793-12-0
M. Wt: 433.48
InChI Key: NSMZOEJODXQQAY-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoietic and immune cell function. Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, as well as FLT3-ITD positive acute myeloid leukemia (AML), where constitutive activation of these kinases promotes uncontrolled cell proliferation and survival. The compound's mechanism involves binding to the kinase domain, thereby suppressing the JAK-STAT and FLT3 signaling pathways, leading to the induction of apoptosis and the inhibition of cell cycle progression in dependent cancer cell lines. Research utilizing this inhibitor has been instrumental in elucidating the downstream effector mechanisms and potential resistance pathways in hematological malignancies. Furthermore, its application extends to pharmacological studies aimed at developing combination therapies, where it is used to sensitize cancer cells to other chemotherapeutic agents. This molecule serves as a crucial chemical probe for dissecting the complex signaling networks in oncogenesis and for the preclinical validation of targeted inhibition strategies in cancer research.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-12-11-15(25)20-18-16(12)17(22-23(18)2)21-19(26)13-3-5-14(6-4-13)30(27,28)24-7-9-29-10-8-24/h3-6,12H,7-11H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZOEJODXQQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its molecular formula is C18H22N4O4C_{18}H_{22}N_{4}O_{4} with a molecular weight of approximately 358.4 g/mol. The structural complexity includes a morpholinosulfonyl group and a benzamide moiety, contributing to its pharmacological profile.

Structural Formula

N 1 4 dimethyl 6 oxo 4 5 6 7 tetrahydro 1H pyrazolo 3 4 b pyridin 3 yl 4 morpholinosulfonyl benzamide\text{N 1 4 dimethyl 6 oxo 4 5 6 7 tetrahydro 1H pyrazolo 3 4 b pyridin 3 yl 4 morpholinosulfonyl benzamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Case Study: Inhibition of DCN1-UBE2M Interaction

One notable study evaluated the compound's ability to inhibit the interaction between DCN1 and UBE2M in a reconstituted pathway cascade. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of neddylation processes linked to cancer progression .

Antioxidant Properties

The compound has also been assessed for its antioxidant activity . In DPPH radical scavenging assays, several derivatives demonstrated significant inhibition rates, indicating their potential as antioxidant agents that can mitigate oxidative stress-related diseases .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, compounds within this class have shown antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro. This broad spectrum of activity positions them as candidates for further development in treating infections and inflammatory conditions .

Bioavailability and Stability

Pharmacokinetic studies have been conducted to evaluate the oral bioavailability of these compounds. For example, modifications aimed at improving solubility and reducing metabolic clearance have resulted in enhanced plasma exposure in murine models. Such findings are crucial for developing effective therapeutic agents with favorable pharmacokinetic profiles .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntioxidantSignificant DPPH inhibition
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers
PharmacokineticsImproved oral bioavailability in murine models

Scientific Research Applications

Neuroprotective Effects

Research has demonstrated the neuroprotective potential of this compound against 6-hydroxydopamine (6-OHDA) induced neuronal damage. It effectively reduces intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while restoring antioxidant defenses. These findings suggest that the compound could be a candidate for therapeutic strategies aimed at neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. In vitro assays have shown that these derivatives can inhibit cancer cell proliferation and induce apoptosis through modulation of apoptotic pathways and cell cycle arrest. For example, one study investigated the inhibition of the interaction between DCN1 and UBE2M, revealing effective inhibition in low micromolar ranges, indicating its role in disrupting cancer progression.

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using DPPH radical scavenging assays. Several derivatives exhibited significant inhibition rates, showcasing their potential as agents to mitigate oxidative stress-related diseases.

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, compounds within this class have shown antimicrobial and anti-inflammatory activities. Research indicates their capability to inhibit bacterial growth and reduce inflammation markers in vitro. This broad spectrum of activity positions them as promising candidates for further development in treating infections and inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the oral bioavailability of these compounds. Modifications aimed at improving solubility and reducing metabolic clearance have resulted in enhanced plasma exposure in murine models. Such findings are crucial for developing effective therapeutic agents with favorable pharmacokinetic profiles.

Summary of Biological Activities

Activity Description
NeuroprotectionReduces ROS and MDA levels; restores antioxidant defenses against neuronal damage
AnticancerInduces apoptosis in cancer cell lines; inhibits DCN1-UBE2M interaction
AntioxidantSignificant DPPH radical scavenging activity
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Neuroprotection Against 6-OHDA : Studies demonstrated that the compound significantly lowers oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Inhibition of DCN1-UBE2M Interaction : A notable study showed effective inhibition by certain derivatives with low IC50 values, suggesting their potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in the sulfonyl or carboxamide substituents. Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Bioactivity Notes (Inferred/Reported)
Target Compound
(4-(morpholinosulfonyl)benzamide derivative)
C₂₁H₂₅N₅O₅S 467.5* Morpholinosulfonyl Hypothesized kinase modulation
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide C₁₇H₂₀N₄O₄S 376.4 Phenylsulfonyl Unknown; phenyl group enhances lipophilicity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide C₁₉H₂₀N₆O₃ 380.4 Furan-2-yl-pyrazole Potential antimicrobial activity

*Calculated based on molecular formula.

Key Observations:

Morpholinosulfonyl vs. Phenylsulfonyl: The morpholino group (a six-membered ring with two oxygen and one nitrogen atom) introduces polarity and hydrogen-bonding capacity compared to the hydrophobic phenyl group in the phenylsulfonyl analogue . This may improve aqueous solubility and target selectivity. Sulfonyl groups are known to interact with ATP-binding pockets in kinases, suggesting both compounds could exhibit kinase inhibition, albeit with differing potency due to substituent electronics .

Furan-Pyrazole Carboxamide vs. Furan’s electron-rich nature may enhance interactions with aromatic residues in enzymes or receptors .

Bioactivity Trends in Related Scaffolds

While direct bioactivity data for the target compound are unavailable, studies on triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) highlight the critical role of substituents in modulating activity . For example:

  • Electron-Withdrawing Effects : Sulfonyl groups (as in the target compound) enhance electrophilicity, which may stabilize interactions with nucleophilic residues in biological targets .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with substituted pyrazole or pyridine precursors. For example, heating 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., azlactones or oxazolones) at 150°C, followed by purification via silica gel column chromatography (eluent: CHCl₃–EtOAc) . Solvent choice (e.g., ethanol or DMSO) and catalysts (e.g., NaH or K₂CO₃) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic methods:

  • FTIR to confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.7–7.5 ppm) .
  • X-ray crystallography (using SHELX software ) to resolve 3D structure and hydrogen-bonding networks .

Q. How can researchers ensure purity during synthesis?

  • Methodology : Purification via column chromatography (e.g., CHCl₃–EtOAc gradients) is standard . Recrystallization from solvents like i-PrOH or EtOH improves purity, with melting point analysis (>250°C) as a preliminary purity check .

Advanced Research Questions

Q. How can discrepancies in synthetic yields across methodologies be addressed?

  • Analysis : Contradictions often arise from solvent polarity, temperature control, or catalyst activity. For instance, higher yields (62%) are achieved with CHCl₃–EtOAc purification , while alternative methods using DMSO/NaH may require stricter anhydrous conditions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent ratio) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal structure?

  • Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) . Pair SHELX-refined crystallographic data with computational tools (e.g., Mercury CSD) to visualize packing patterns and assess stability .

Q. How can structure-activity relationship (SAR) studies be designed for pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Core modifications : Introduce substituents (e.g., morpholinosulfonyl, methyl groups) to assess impact on bioactivity .
  • Biological assays : Screen analogs (e.g., kinase inhibition, antimicrobial activity) using reference compounds like ethyl 3-cyclopropyl derivatives .
  • Computational modeling : Use docking studies to predict binding affinities to targets like protein kinases .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Analysis : Poor solubility or polymorphism may hinder crystallization. Use mixed solvents (e.g., EtOH/water) for slow evaporation. If twinning occurs, employ SHELXL’s TWIN command for refinement . Hydrogen-bonding donors/acceptors (e.g., morpholinosulfonyl groups) can guide crystal packing .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting reports on reaction conditions for pyrazolo[3,4-b]pyridine synthesis?

  • Case Study : uses 150°C for 40 minutes, while employs reflux conditions (e.g., 100°C for 12 hours). Evaluate trade-offs: higher temperatures reduce reaction time but may degrade heat-sensitive intermediates. Use TLC/HPLC monitoring to identify optimal termination points .

Q. What methodological pitfalls occur in spectroscopic characterization, and how can they be avoided?

  • Common Issues :

  • NMR signal overlap in aromatic regions: Use high-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC) .
  • IR band misinterpretation : Compare computed (DFT) and experimental spectra to distinguish C=O from C=S stretches .

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